molecular formula C17H16N4S2 B2683494 7-methyl-3,7-diphenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione CAS No. 400082-42-0

7-methyl-3,7-diphenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione

Cat. No. B2683494
CAS RN: 400082-42-0
M. Wt: 340.46
InChI Key: OBGAHUXKCOFNDS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The structural resemblance between the fused imidazole heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .


Chemical Reactions Analysis

Imidazole compounds are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research by Molina et al. (1989) explored the synthesis of fused imidazoles, including compounds like imidazo[1,2-b][1,2,4]triazole. They developed novel methods for synthesizing these compounds, indicating the chemical interest in such structures for further applications (Molina, Lorenzo, & Aller, 1989).

Biological and Pharmacological Applications

Applications in Material Science

Chemical Reaction Mechanisms and Pathways

  • Research by Shibuya (1984) on the reaction of similar dithiazolium compounds with active methylene compounds contributed to the understanding of chemical reaction mechanisms involving heterocycles like imidazotriazoles. Such studies are crucial for developing new synthetic pathways in organic chemistry (Shibuya, 1984).

Development of Novel Heterocycles

  • Duan and Rees (1997) worked on converting pyrroles into bi-1,2,5-thiadiazoles, indicating the broader interest in developing new heterocyclic compounds, which might include structures like imidazo[1,5-b][1,2,4]triazole (Duan & Rees, 1997).

Novel Synthetic Methods

  • A study by Gomha and Hassaneen (2011) on synthesizing new pyrazoles and fused pyrazolo[3,4-d]-pyrimidine derivatives reflects the ongoing research in developing novel synthetic methods for heterocyclic compounds, which could be relevant to the synthesis of imidazo[1,5-b][1,2,4]triazoles (Gomha & Hassaneen, 2011).

properties

IUPAC Name

7-methyl-3,7-diphenyl-6,7a-dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4S2/c1-17(12-8-4-2-5-9-12)14-18-15(22)20(21(14)16(23)19-17)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGAHUXKCOFNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2NC(=S)N(N2C(=S)N1)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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